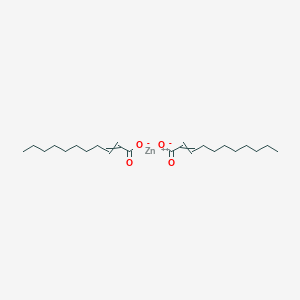
zinc(II) (Z)-undec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II) (Z)-undec-2-enoate is an organometallic compound where zinc is coordinated with (Z)-undec-2-enoic acid. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and biological systems. The presence of the zinc ion imparts unique properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc(II) (Z)-undec-2-enoate typically involves the reaction of zinc salts, such as zinc acetate or zinc chloride, with (Z)-undec-2-enoic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as:
ZnCl2+2C11H20O2→Zn(C11H19O2)2+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent reaction conditions, thereby optimizing the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond.
Reduction: The compound can be reduced to form zinc(II) undecanoate, where the double bond is hydrogenated.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reactions with other metal salts in aqueous or organic solvents can lead to substitution.
Major Products:
Oxidation: Products include zinc(II) undecanoate and other oxidized derivatives.
Reduction: The major product is zinc(II) undecanoate.
Substitution: Various metal undec-2-enoates depending on the substituting metal ion.
科学研究应用
Zinc(II) (Z)-undec-2-enoate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and as a zinc supplement in biological studies.
Medicine: Explored for its role in zinc-based therapies and as a potential anticancer agent.
Industry: Utilized in the production of coatings, lubricants, and as an additive in various industrial processes.
作用机制
The mechanism of action of zinc(II) (Z)-undec-2-enoate involves its interaction with biological molecules and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing their activity. The compound can also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
- Zinc(II) acetate
- Zinc(II) chloride
- Zinc(II) undecanoate
Comparison: Zinc(II) (Z)-undec-2-enoate is unique due to the presence of the (Z)-undec-2-enoic acid ligand, which imparts specific properties such as enhanced reactivity at the double bond and potential biological activity. Compared to zinc(II) acetate and zinc(II) chloride, it offers distinct advantages in terms of its application in catalysis and biological systems.
属性
IUPAC Name |
zinc;undec-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOCIMBTRWRJF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














